molecular formula C45H30N3O6P B15389802 N-benzyl-10,16-bis(4-nitrophenyl)-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

N-benzyl-10,16-bis(4-nitrophenyl)-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B15389802
M. Wt: 739.7 g/mol
InChI Key: CSVFKJRQGZVIHM-UHFFFAOYSA-N
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Description

This compound is a highly complex organophosphorus derivative characterized by a pentacyclic core structure incorporating phosphorus (P) and oxygen (O) atoms. The molecular framework includes a tricosa-decaen backbone with fused bicyclic and polycyclic systems, creating significant steric and electronic complexity. Key substituents are:

  • N-Benzyl group: Attached to the phosphorus atom, contributing aromatic π-interactions and steric bulk.
  • Bis(4-nitrophenyl) groups: Positioned at the 10- and 16-positions, introducing strong electron-withdrawing nitro (-NO₂) groups that influence electronic density and reactivity.

The nitro groups may also render it useful in high-energy materials or photochemical studies due to their electron-deficient nature .

Properties

Molecular Formula

C45H30N3O6P

Molecular Weight

739.7 g/mol

IUPAC Name

N-benzyl-10,16-bis(4-nitrophenyl)-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C45H30N3O6P/c49-47(50)36-23-19-31(20-24-36)40-27-33-13-7-9-17-38(33)42-43-39-18-10-8-14-34(39)28-41(32-21-25-37(26-22-32)48(51)52)45(43)54-55(53-44(40)42)46(35-15-5-2-6-16-35)29-30-11-3-1-4-12-30/h1-28H,29H2

InChI Key

CSVFKJRQGZVIHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4C6=CC=C(C=C6)[N+](=O)[O-])C7=C(O3)C(=CC8=CC=CC=C87)C9=CC=C(C=C9)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related phosphapentacyclo derivatives, focusing on substituent effects, molecular properties, and inferred reactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties Potential Applications
Target Compound N-Benzyl, N-phenyl, bis(4-nitrophenyl) ~800–850 (estimated) High electron deficiency (due to -NO₂), steric hindrance, moderate solubility in polar aprotic solvents Catalysis, energetic materials, photochemistry
N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[...]tricosa[...]decaen-13-amine Bis[(1R)-1-(4-methoxyphenyl)ethyl] 599.7 Electron-donating methoxy (-OCH₃) groups enhance solubility in non-polar solvents; chiral centers enable enantioselective interactions Asymmetric catalysis, chiral ligand synthesis
10-[[13-(Dimethylamino)-12,14-dioxa-13-phosphapentacyclo[...]tricosa[...]decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[...]tricosa[...]decaen-13-amine Dimethylamino, methoxymethyl ~650–700 (estimated) Tertiary amine groups increase basicity; methoxymethyl improves hydrolytic stability Biomedical applications (e.g., drug delivery), polymer stabilizers

Key Findings:

In contrast, methoxy groups in the compound from improve solubility in organic solvents and stabilize charge-transfer interactions.

Steric and Stereochemical Differences: The N-benzyl and N-phenyl groups in the target compound introduce greater steric hindrance than the smaller methoxymethyl or dimethylamino groups in , likely reducing its coordination flexibility. The chiral [(1R)-1-(4-methoxyphenyl)ethyl] substituents in enable enantioselective applications absent in the target compound.

Thermal and Chemical Stability: Nitro groups typically reduce thermal stability due to their propensity for exothermic decomposition, whereas methoxy and alkylamino groups (as in and ) enhance stability under ambient conditions.

Synthetic Challenges :

  • The target compound’s nitro groups necessitate stringent safety protocols during synthesis (e.g., controlled temperatures, inert atmospheres), unlike the safer methoxy derivatives .

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